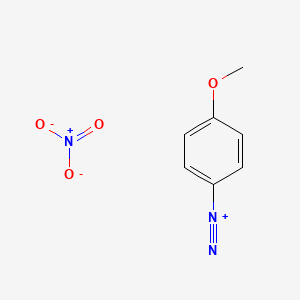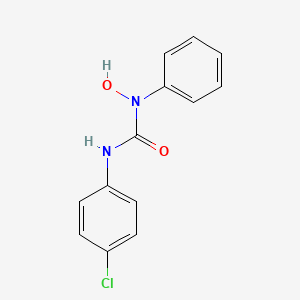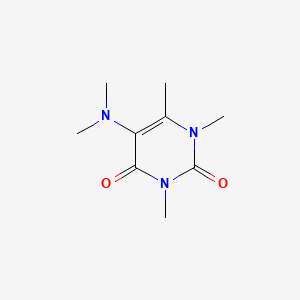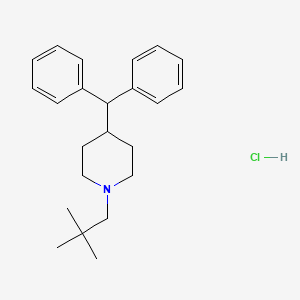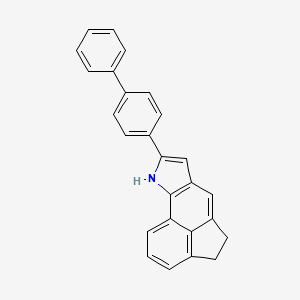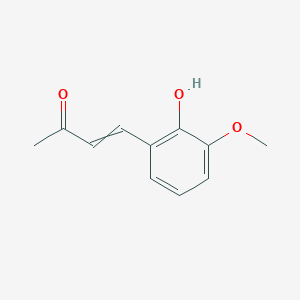![molecular formula C24H29NO11 B14666841 (7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid CAS No. 38838-25-4](/img/structure/B14666841.png)
(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid is a complex organic molecule with potential applications in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid typically involves multiple steps, including the formation of the benzo[a]heptalen core, introduction of methoxy groups, and subsequent functionalization with amino and dihydroxybutanedioic acid groups. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety of the final product.
化学反応の分析
Types of Reactions
The compound (7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the ketone group can produce alcohols.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound’s potential interactions with biological molecules can be studied to understand its effects on cellular processes. Its amino and dihydroxybutanedioic acid groups may interact with enzymes or receptors, providing insights into its biological activity.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, the compound’s chemical properties can be exploited for various applications, such as in the development of new materials, catalysts, or as a precursor for other valuable chemicals.
作用機序
The mechanism of action of (7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid involves its interaction with specific molecular targets. The amino group may form hydrogen bonds or ionic interactions with proteins or enzymes, while the dihydroxybutanedioic acid moiety can chelate metal ions or participate in redox reactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
類似化合物との比較
Similar Compounds
(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one: Lacks the dihydroxybutanedioic acid moiety.
(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid: Contains additional functional groups that may enhance its reactivity and biological activity.
Uniqueness
The presence of both the amino group and the dihydroxybutanedioic acid moiety in this compound makes it unique compared to similar compounds. These functional groups provide additional sites for chemical reactions and interactions with biological molecules, potentially enhancing its utility in various applications.
特性
CAS番号 |
38838-25-4 |
|---|---|
分子式 |
C24H29NO11 |
分子量 |
507.5 g/mol |
IUPAC名 |
(7S)-7-amino-1,2,3,9-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-10-one;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C20H23NO5.C4H6O6/c1-23-16-10-13-12(6-8-15(16)22)18-11(5-7-14(13)21)9-17(24-2)19(25-3)20(18)26-4;5-1(3(7)8)2(6)4(9)10/h6,8-10,14H,5,7,21H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m01/s1 |
InChIキー |
RDCNELQDPRGIMA-APBURCQWSA-N |
異性体SMILES |
COC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CC[C@@H]2N)OC)OC)OC.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
COC1=CC2=C(C=CC1=O)C3=C(C(=C(C=C3CCC2N)OC)OC)OC.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




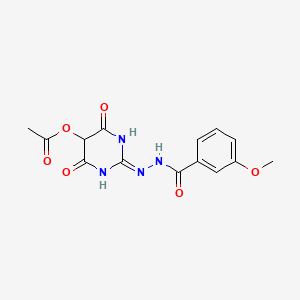


![1-[(2R,4S)-4-Fluoro-5-methylideneoxolan-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14666779.png)
